

Application of 4,6-Dihydroxy-5-methoxypyrimidine in Agrochemical Synthesis: A Detailed Overview

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Compound of Interest	
Compound Name:	4,6-Dihydroxy-5-methoxypyrimidine
Cat. No.:	B1354921

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Introduction

4,6-Dihydroxy-5-methoxypyrimidine is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring two reactive hydroxyl groups and an electron-donating methoxy group, makes it a key building block for the development of novel agrochemicals. This document provides detailed application notes and experimental protocols for the utilization of **4,6-dihydroxy-5-methoxypyrimidine** in the synthesis of potent herbicides, highlighting its role in the creation of high-value agricultural products.

Application Note 1: Synthesis of the Key Intermediate 5-Methoxy-4,6-dichloropyrimidine

The primary application of **4,6-dihydroxy-5-methoxypyrimidine** in agrochemical synthesis is its conversion to the highly reactive intermediate, 5-methoxy-4,6-dichloropyrimidine. The hydroxyl groups of the starting material can be readily replaced by chlorine atoms, typically using a chlorinating agent such as phosphorus oxychloride or phosphorus trichloride. This transformation is a critical step as the resulting dichloropyrimidine is primed for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups

necessary for biological activity. The presence of the methoxy group also influences the electronic properties of the pyrimidine ring, which can impact the efficacy of the final agrochemical product.

Application Note 2: A Precursor to Triazolopyrimidine Sulfonamide Herbicides

5-Methoxy-4,6-dichloropyrimidine is a key precursor for the synthesis of triazolopyrimidine sulfonamide herbicides. This class of herbicides is known for its high efficacy at low application rates and its mode of action as acetohydroxyacid synthase (AHAS) inhibitors. A notable example is the synthesis of compounds similar to N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a potent herbicide.^[1] The synthesis involves a multi-step process where the dichloropyrimidine intermediate undergoes sequential reactions to build the triazolopyrimidine core, which is then coupled with a substituted aniline to yield the final active ingredient. The methoxy group at the 5-position is a key feature of the final herbicide, contributing to its biological activity.^[1]

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of the intermediate 5-methoxy-4,6-dichloropyrimidine from its dihydroxy precursor, based on patented methods.^[2]

Parameter	Value	Reference
Starting Material	5-Methoxy-4,6-dihydroxypyrimidine disodium	^[2]
Chlorinating Agent	Phosphorus oxychloride	^[2]
Reaction Temperature	65 °C	^[2]
Reaction Time	1.5 hours	^[2]
Final Product	5-Methoxy-4,6-dichloropyrimidine	^[2]
Yield	Approximately 61% (based on 19 parts from 31 parts)	^[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-4,6-dichloropyrimidine

This protocol is based on a patented method for the synthesis of 5-methoxy-4,6-dichloropyrimidine.[2]

Materials:

- 5-Methoxy-4,6-dihydroxypyrimidine disodium
- Phosphorus oxychloride
- Trichloroethylene
- Methanol
- Deionized water
- Reaction kettle
- Hydrolysis pot
- Distillatory kettle
- Refining kettle

Procedure:

- In a reaction kettle, combine 31 parts by mass of 5-methoxy-4,6-dihydroxypyrimidine disodium and 42 parts by mass of phosphorus oxychloride.
- Heat the mixture and maintain the temperature at 65°C for 1.5 hours.
- After the reaction, recover the excess phosphorus oxychloride under reduced pressure until the material is dry.
- Cool the residue to 35°C and add trichloroethylene.

- Transfer the mixture to a hydrolysis pot and add 650 parts by mass of water, then stir at 65°C.
- Separate and remove the trichloroethylene layer. Repeat the extraction of the aqueous layer with trichloroethylene for a total of 9 times.
- Combine all the trichloroethylene layers and transfer them to a distillatory kettle to recover the trichloroethylene, yielding the crude chloride product.
- Transfer the crude chloride to a refining kettle and add methanol in a 3:1 mass ratio to the crude product.
- Heat the mixture until complete dissolution is achieved, then cool to 45°C to induce crystallization.
- Collect the crystalline product by filtration and dry to obtain approximately 19 parts of 5-methoxy-4,6-dichloropyrimidine.

Protocol 2: Hypothetical Synthesis of a Triazolopyrimidine Sulfonamide Herbicide

This protocol outlines a plausible synthetic route to a triazolopyrimidine sulfonamide herbicide, using 5-methoxy-4,6-dichloropyrimidine as a key intermediate. The procedure is a generalized representation based on established synthetic methodologies for this class of compounds.

Materials:

- 5-Methoxy-4,6-dichloropyrimidine
- Hydrazine hydrate
- Formic acid
- Thionyl chloride
- 2,6-Difluoroaniline
- Pyridine

- Appropriate solvents (e.g., ethanol, acetonitrile)

Procedure:

Step 1: Synthesis of 4-hydrazinyl-5-methoxy-6-chloropyrimidine

- Dissolve 5-methoxy-4,6-dichloropyrimidine in ethanol in a round-bottom flask.
- Cool the solution in an ice bath and add hydrazine hydrate dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure and purify the crude product.

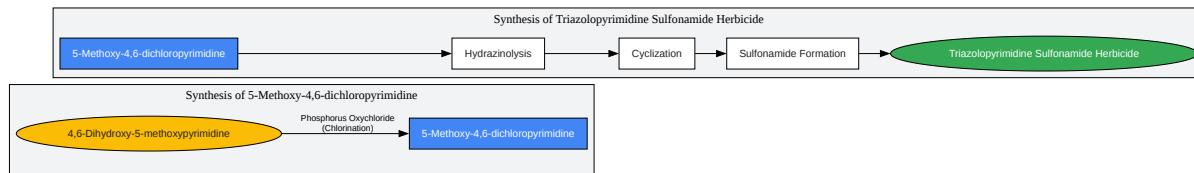
Step 2: Formation of the Triazolopyrimidine Core

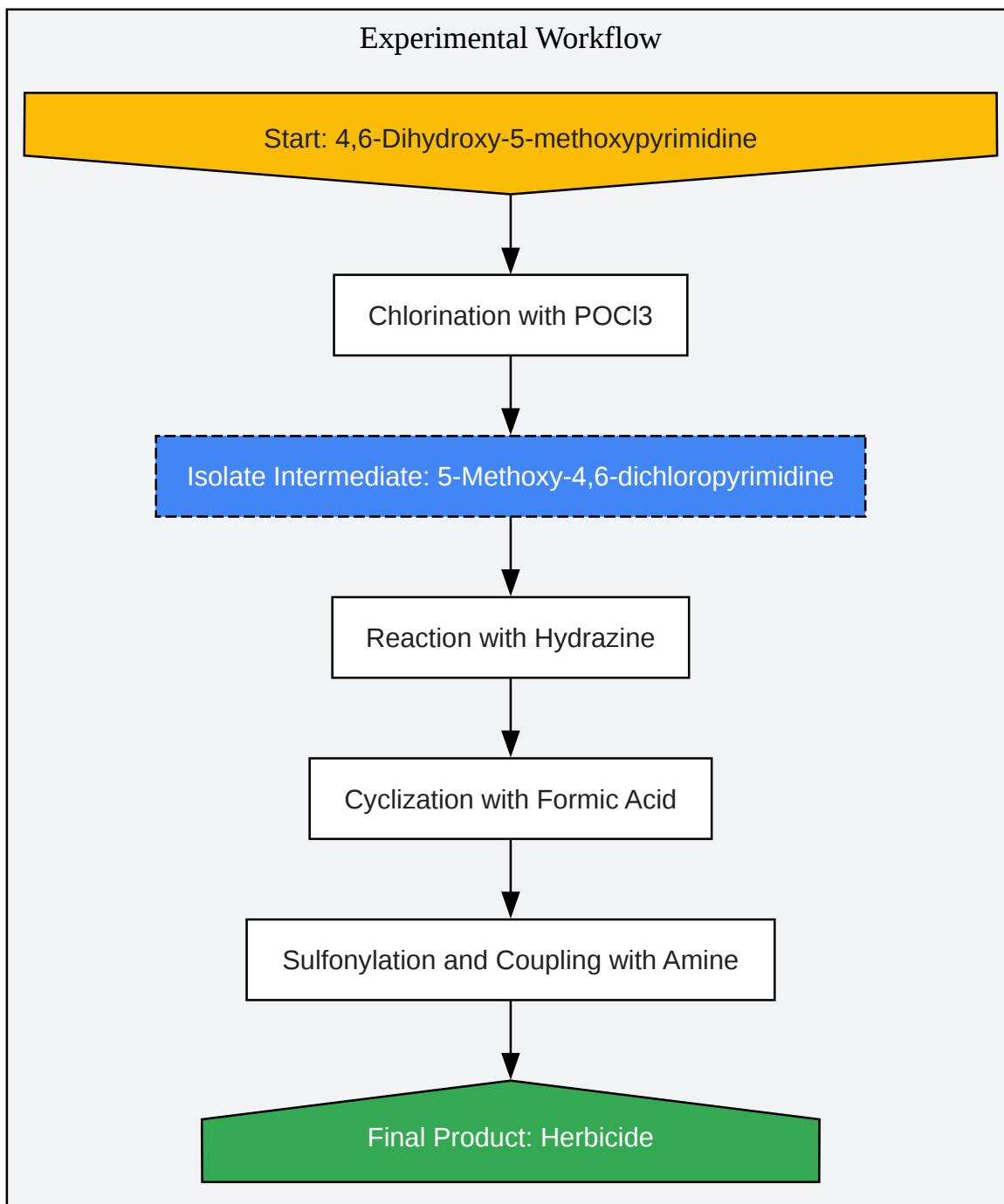
- Reflux the 4-hydrazinyl-5-methoxy-6-chloropyrimidine from Step 1 in formic acid for several hours to facilitate cyclization.
- Cool the reaction mixture and remove the excess formic acid under reduced pressure to yield the triazolo[4,3-c]pyrimidine intermediate.

Step 3: Sulfonamide Formation

- Treat the triazolopyrimidine intermediate with a chlorosulfonating agent (e.g., prepared from thionyl chloride and an oxidizing agent) to install the sulfonyl chloride group.
- In a separate flask, dissolve 2,6-difluoroaniline in a suitable solvent with a base such as pyridine.
- Slowly add the sulfonyl chloride intermediate to the aniline solution at a low temperature.
- Stir the reaction mixture at room temperature until completion.
- Work up the reaction mixture by extraction and purify the final product by chromatography or recrystallization.

Visualizations





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